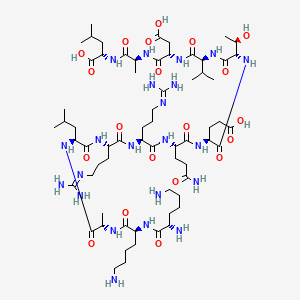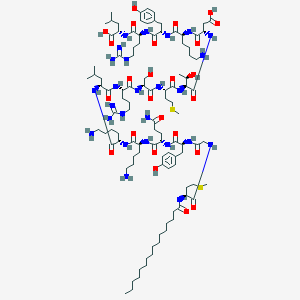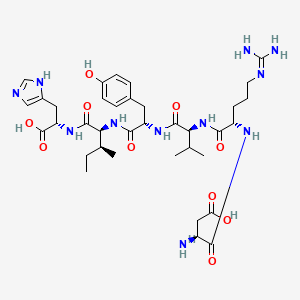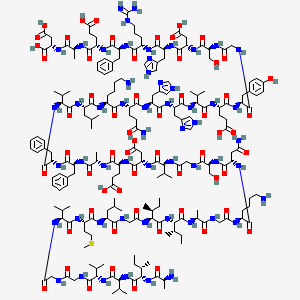
CTK0A9800
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexapeptide-11 (Phe-Val-Ala-Pro-Phe-Pro) is originally isolated from yeast extracts and later synthesized by solid state synthesis to high purity.
Wissenschaftliche Forschungsanwendungen
1. Scientific Software Frameworks and Grid Computing
Scientific research applications often involve complex software development, traditionally done in languages like C and Fortran by scientists. The emergence of scientific software frameworks, especially for grid-enabling applications, has improved programming productivity. Such frameworks help in developing new applications rapidly using existing component libraries, contrasting with the more time-consuming traditional methods (Appelbe, Moresi, Quenette, & Simter, 2007).
2. Core Technologies in Agricultural Research
In agricultural research, Core Technologies (CT) units provide vital data processing, interpretation, analysis, and consultation across various research programs. These units integrate genetic analysis, proteomicsbiopolymers mass spectrometry, electron microscopy, and magnetic resonance spectroscopy (NMR), facilitating data distribution to researchers and the public (Nuñez, Strahan, Soroka, Damert, & Needleman, 2011).
3. Data Acquisition in Controlled Thermonuclear Research
In Controlled Thermonuclear Research (CTR), data acquisition from various recorders is streamlined using a single software package. This approach has enhanced the efficiency of data collection, compression, and storage, allowing researchers to quickly plan further experiments (Wilkins & Klare, 1986).
4. Computational Thinking in K-12 Science Education
Integrating Computational Thinking (CT) with K-12 science education via agent-based computation fosters the development of computational thinking alongside scientific expertise. This approach is effective in teaching physics and biology, as demonstrated by a study in a middle school science classroom (Sengupta, Kinnebrew, Basu, Biswas, & Clark, 2013).
5. Clinical and Translational Research Framework
A framework for rigorous and reproducible Clinical and Translational Research (CTR) is essential for medical and scientific advancement. This framework emphasizes the importance of robust experimental design, transparent data collection and analysis, and multidisciplinary collaboration (Wichman, Smith, & Yu, 2020).
Wirkmechanismus
- This reduction in myosin activity leads to decreased cardiac contractility, which is beneficial in hypertrophic cardiomyopathy (HCM) with left ventricular outflow tract obstruction (oHCM) .
- It does not alter calcium (Ca2+) transient, indicating a specific impact on contractility without affecting intracellular calcium handling .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound CTK0A9800 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The pathway involves several steps, including protection and deprotection of functional groups, as well as coupling and oxidation reactions.", "Starting Materials": ["4-bromo-2-fluoroaniline", "2,4-dichloro-5-nitrobenzene", "sodium hydride", "potassium carbonate", "N,N-dimethylformamide", "acetic anhydride", "triethylamine", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol"], "Reaction": ["Step 1: Protection of the amino group of 4-bromo-2-fluoroaniline with acetic anhydride and triethylamine to form N-acetyl-4-bromo-2-fluoroaniline", "Step 2: Deprotection of the nitro group of 2,4-dichloro-5-nitrobenzene with sodium borohydride and acetic acid to form 2,4-dichloro-5-aminobenzene", "Step 3: Coupling of N-acetyl-4-bromo-2-fluoroaniline and 2,4-dichloro-5-aminobenzene with palladium on carbon catalyst and hydrogen gas to form 2-(4-bromo-2-fluorophenyl)-4,5-dichloro-1,3-diaminobenzene", "Step 4: Oxidation of 2-(4-bromo-2-fluorophenyl)-4,5-dichloro-1,3-diaminobenzene with sodium hydroxide and methanol to form the final product, CTK0A9800"] } | |
CAS-Nummer |
100684-36-4 |
Molekularformel |
C29H29N3O3S |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
3',6'-bis(diethylamino)-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C29H29N3O3S/c1-5-31(6-2)20-10-13-23-26(16-20)34-27-17-21(32(7-3)8-4)11-14-24(27)29(23)25-15-19(30-18-36)9-12-22(25)28(33)35-29/h9-17H,5-8H2,1-4H3 |
InChI-Schlüssel |
OTFIRIMNKLNLIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C=CC(=C5)N=C=S)C(=O)O3 |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
CTK0A9800; L-Proline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








